molecular formula C8H4BrNO3 B1267771 5-Bromoisatoic anhydride CAS No. 4692-98-2

5-Bromoisatoic anhydride

Cat. No. B1267771
CAS RN: 4692-98-2
M. Wt: 242.03 g/mol
InChI Key: DXSMYDSFWCOSFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-Bromoisatoic anhydride and its derivatives can be synthesized through several methods. One approach involves the reaction of α,ω-bis(bromomagnesio)alkanes with heterocyclic anhydrides, leading to novel syntheses of cycloalkanols (Canonne, Boulanger, & Chantegrel, 1987). Another method describes the synthesis of brominated heterocyclic derivatives of 5-Bromoisatin, where the process begins with the reaction of 5-Bromoisatin with various reagents (Al-Majidi & Al-Adhami, 2016).

Molecular Structure Analysis

The molecular structure of compounds related to 5-Bromoisatoic anhydride has been determined using techniques like X-ray diffraction. For instance, the structure of 5-bromo-salicylaldehyde-2-methyl-thiosemicarbazonato(nitrato)copper(II) monohydrate was elucidated, showcasing the role of the bromine atom in its molecular configuration (Valdés-Martínez et al., 1996).

Chemical Reactions and Properties

5-Bromoisatoic anhydride participates in various chemical reactions, forming complex structures. For example, its derivatives have been used in the synthesis of different heterocyclic compounds with potential biological activity (Al-Majidi & Al-Adhami, 2016).

Physical Properties Analysis

The physical properties of 5-Bromoisatoic anhydride derivatives are crucial in determining their applicability in various fields. Spectroscopic techniques like FT-IR and FT-Raman have been employed to study compounds like 5-bromo-salicylic acid, providing insights into their structural and vibrational characteristics (Karabacak & Kurt, 2009).

Chemical Properties Analysis

The chemical properties of 5-Bromoisatoic anhydride derivatives are diverse, as evidenced by their use in various synthetic processes. For instance, brominated 3-alkyl-5-methylene-2(5H)-furanones, related to the anhydride's structure, have been synthesized and tested for biological activities, highlighting their chemical versatility (Steenackers et al., 2010).

Scientific Research Applications

Electrochemical Performance in Lithium-Ion Batteries

5-Bromoisatoic anhydride has been explored in the context of enhancing the electrochemical performance of lithium-ion batteries. Research demonstrates its role in optimizing the interphase structure of high-voltage cathode materials, leading to improved cyclic stability and rate performance (Tan et al., 2021).

Synthesis of Quinazolinone Derivatives for Anticancer Applications

Another significant application of 5-Bromoisatoic anhydride is in the synthesis of quinazolinone derivatives. These compounds have shown potential as anticancer agents, as evidenced by their cytotoxicity against specific cell lines (Malinowski et al., 2015).

Chemical Space Beyond Rule of 5 in Drug Design

In drug design, particularly for challenging targets in oncology and virology, 5-Bromoisatoic anhydride plays a role in developing compounds that lie beyond the conventional rule of 5 chemical space. This involves balancing oral pharmacokinetics while maintaining efficacy (DeGoey et al., 2017).

Applications in Organic and Coordination Chemistry

Its use extends to organic and coordination chemistry, where it aids in the synthesis of functionalized frameworks and compounds. This includes the preparation of heteroditopic ligands for metal salt binding (Wang et al., 2006).

Development of Inhibitors for Microbial Quorum Sensing

Research also suggests its potential in developing inhibitors for microbial quorum sensing, thereby contributing to the field of microbiology and infection control (Benneche et al., 2008).

Target Binding in Drug Development

In the realm of drug development, 5-Bromoisatoic anhydride is instrumental in understanding how drugs bind to their targets, especially in cases where traditional drug design principles are challenged (Doak et al., 2016).

Quantifying Grafted Anhydride in Polymer Science

In polymer science, methods have been developed to quantify the amount of grafted anhydride, such as maleic anhydride, onto polyolefins, which has implications for material science and engineering (Sclavons et al., 2000).

Synthesis of Oxazapine Scaffolds and Cytotoxicity Effects

The synthesis of oxazapine scaffolds from 5-Bromoisatoic anhydride has been researched, with a focus on their cytotoxicity effects, which has implications for pharmaceutical development (Azzawi & Hussein, 2022).

Quantification of Cell Turnover Kinetics

In biological research, 5-Bromoisatoic anhydride derivatives like 5-Bromo-2′-deoxyuridine are used to measure cell turnover in vivo, providing valuable insights into cell proliferation and loss (Bonhoeffer et al., 2000).

Safety And Hazards

5-Bromoisatoic anhydride is harmful in contact with skin or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may also damage fertility or the unborn child .

properties

IUPAC Name

6-bromo-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSMYDSFWCOSFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302242
Record name 5-Bromoisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoisatoic anhydride

CAS RN

4692-98-2
Record name 4692-98-2
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Record name 5-Bromoisatoic anhydride
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Record name 5-Bromoisatoic Anhydride
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Synthesis routes and methods I

Procedure details

To a stirred solution of 5-bromo-2-amino-benzoic acid (25 g, 0.115 mmol) in a mixed solvent of THF:H2O:conc. HCl (4:2:1, 350 mL), was added a solution of phosgene (0.23 mmol, 20% in toluene) dropwise. The reaction mixture was allowed to stir at room temperature for 4 h. The resulting precipitate was filtered, washed with water and dried under reduced pressure to give the title compound (22.5 g, 78%) as a gray solid.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
0.23 mmol
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reactant
Reaction Step Three
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0 (± 1) mol
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solvent
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Yield
78%

Synthesis routes and methods II

Procedure details

A solution of 2-amino-5-bromo-benzoic acid (280 g, 1.3 mol) in acetonitrile (1.3 l) was warmed up to 50–55° C. Pyridine (206 g, 2.61 mol) and a solution of triphosgene (128.8 g, 0.43 mol) in dichloromethane (720 ml) were simultaneously added dropwise. After completion of the addition, the mixture was stirred at 50–55° C. for an additional 2 h. The solvent was removed under reduced pressure and water was added. The precipitate was collected by filtration, successively washed with water and chilled dichloromethane, and then dried under vacuum to afford the desired product 6-bromo-1H-benzo[d][1,3]oxazine-2,4-dione (304 g, 98%). This material was used in the next step without further purification.
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
206 g
Type
reactant
Reaction Step Two
Quantity
128.8 g
Type
reactant
Reaction Step Two
Quantity
720 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of 2-amino-5-bromo-benzoic acid (270 g, 1.25 mol) in acetonitrile (1250 mL) was added a solution of triphosgene (123.8 g, 416.7 mmol) in dichloromethane (DCM) (500 mL) and pyridine (197.5 g, 2.5 mol) simultaneously at 55° C. The resultant mixture was stirred for another 3 hours then cooled to room temperature. The precipitate was collected by filtration, washed with acetonitrile and dried to afford 6-bromo-1H-benzo[d][1,3]oxazine-2,4-dione as a pale powder (280 g, 93%). 1H NMR (DMSO-d6): δ 11.83 (s, 1H), 7.98 (s, 1H), 7.89-7.87 (d, 1H,), 7.09-7.07 (d, 1H).
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
solvent
Reaction Step One
Quantity
123.8 g
Type
reactant
Reaction Step Two
Quantity
197.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Bromine (35 mL, 660 mmol) was added dropwise to a suspension of isatoic anhydride (100 g, 610 mmol) in 1.6 L water at 50° C. This temperature was maintained for an additional 2 hours. After cooling the solution to room temperature, the solid was filtered and washed twice with water and twice with acetone, yielding 125.6 g (85%) 6-bromo-1H-benzo[d][1,3]oxazine-2,4-dione as a pink solid.
Quantity
35 mL
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reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
Z Malinowski, E Fornal, M Nowak, R Kontek… - Monatshefte für Chemie …, 2015 - Springer
… with access to air, 5-bromoisatoic anhydride (6) was formed as … In our view, the preparation of 5-bromoisatoic anhydride 6 is … preparation process of 5-bromoisatoic anhydride from isatin. …
Number of citations: 15 link.springer.com
R Adams, HR Snyder - Journal of the American Chemical Society, 1938 - ACS Publications
… 5-bromoisatoic Anhydride and 2-Amino-3nitro-5-bromobenzoic Acid.—A solution of 41 g. of 5bromoisatoic anhydride … was a mixture of 7-nitro-5bromoisatoic anhydride and 2-amino-3-…
Number of citations: 19 pubs.acs.org
JM Kraus, CLMJ Verlinde, M Karimi… - Journal of medicinal …, 2009 - ACS Publications
… (12) We speculated that 5-bromoisatoic anhydride could be similarly converted to the … 4c in yield 71% overall yield from 5-bromoisatoic anhydride (see Scheme 3). Compounds 2a−f …
Number of citations: 167 pubs.acs.org
NJ Czerniecki - 2012 - search.proquest.com
… This allows synthesis of 5bromoisatoic anhydride from commercially available isatoic anhydride … Prepared from 5-bromoisatin and 5-bromoisatoic anhydride using General Procedure 4. …
Number of citations: 1 search.proquest.com
SD Larsen, MR Hester, JC Ruble, GM Kamilar… - Bioorganic & medicinal …, 2006 - Elsevier
… Commercially available 5-bromoisatoic anhydride was loaded onto Wang resin with DMAP catalysis, affording resin-bound bromoanthranilic acid 5 (Scheme 2). Commercially available …
Number of citations: 31 www.sciencedirect.com
JM Kraus, HB Tatipaka, SA McGuffin… - Journal of medicinal …, 2010 - ACS Publications
… Commercially available 5-bromoisatoic anhydride is converted to Weinreb amide 3, which reacts with a variety of phenyllithiums (formed in situ from the phenyl halide using 2 equiv of n-…
Number of citations: 137 pubs.acs.org
Y Li, S Zhang, R Wang, M Cui, W Liu, Q Yang… - Bioorganic & Medicinal …, 2020 - Elsevier
… 5-Methylisatoic anhydride 2 or 5-bromoisatoic anhydride 7 were synthesized by the Baeyer-Villiger reaction of 5-methylisatin 1 or 5-bromoisatin 6 with meta-chloroperbenzonic acid (m-…
Number of citations: 22 www.sciencedirect.com
AC Nelsona, ES Kalinowskia, NJ Czernieckia… - scholar.archive.org
All commercial reagents were ACS reagent grade and used without further purification. Dichloromethane was distilled from CaH2 immediately prior to use. Diethyl ether was distilled …
Number of citations: 0 scholar.archive.org
RW Leiby - The Journal of Organic Chemistry, 1985 - ACS Publications
Novel difunctional aromatic synthons consisting of iV-(2-carbomethoxyphenyl) imidate esters were synthesized by treatment of methyl anthranilate esters with aliphatic ortho esters. …
Number of citations: 38 pubs.acs.org
D Pogoda, A Matera-Witkiewicz, M Listowski… - … Section C: Structural …, 2018 - scripts.iucr.org
The crystal structure of 6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (5-chloroisatoic anhydride), C8H4ClNO3, has been determined and analysed in terms of connectivity and …
Number of citations: 3 scripts.iucr.org

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